molecular formula C21H19ClN2O3S2 B2447883 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide CAS No. 922970-71-6

4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide

Cat. No.: B2447883
CAS No.: 922970-71-6
M. Wt: 446.96
InChI Key: MYFBPLWYDZPKTA-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is a complex organic compound that features a combination of sulfonyl, chlorophenyl, and naphthothiazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide typically involves multiple steps:

  • Formation of the Naphthothiazole Core: : The naphthothiazole core can be synthesized via a cyclization reaction involving a naphthalene derivative and a thioamide. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmospheres.

  • Introduction of the Chlorophenyl Sulfonyl Group: : The chlorophenyl sulfonyl group is introduced through a sulfonylation reaction. This involves reacting a chlorobenzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction.

  • Coupling with Butanamide: : The final step involves coupling the naphthothiazole core with the chlorophenyl sulfonyl group and butanamide. This can be achieved through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to promote the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the sulfonyl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, elevated temperatures.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like DMF (dimethylformamide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for screening in various chemical reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific active sites, making it a potential candidate for developing enzyme inhibitors.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating diseases such as cancer or bacterial infections.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiazole groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide
  • 4-((4-bromophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide
  • 4-((4-methylphenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, the presence of the chlorophenyl group can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c22-15-8-10-16(11-9-15)29(26,27)13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)28-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFBPLWYDZPKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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